3-Iodo-2-nitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

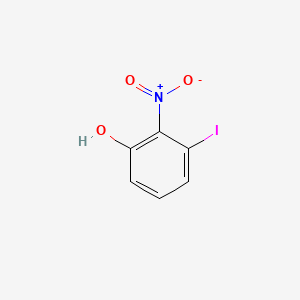

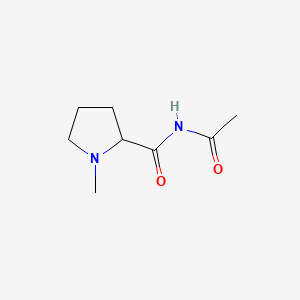

3-Iodo-2-nitrophenol is a compound with the CAS Number: 861010-57-3 . It has a molecular weight of 265.01 and its IUPAC name is 3-iodo-2-nitrophenol . The compound is a solid and it should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of 3-Iodo-2-nitrophenol and similar compounds has been achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .Molecular Structure Analysis

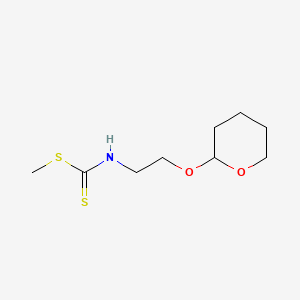

The InChI code for 3-Iodo-2-nitrophenol is 1S/C6H4INO3/c7-4-2-1-3-5 (9)6 (4)8 (10)11/h1-3,9H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Iodo-2-nitrophenol is a solid . It should be stored in a dark place, sealed in dry, at 2-8°C .科学的研究の応用

Environmental Implications and Mechanistic Insights : Nitrophenols, including compounds like 3-Iodo-2-nitrophenol, play a significant role in environmental chemistry. They are studied for their electronic dynamics, photochemical reactions, and environmental implications, particularly in water systems. Studies use techniques like UV/Visible spectroscopy and quantum calculations to investigate these dynamics and their environmental applications (Bailey-Darland, Krueger, & Fang, 2023).

Immunological Applications : Research has also focused on the structural analysis of substituted nitrophenols, including their interaction with antibodies, which is crucial in immunology. For example, studies have shown that the substitution of iodine in nitrophenyl rings enhances electrostatic interaction with antibodies, a finding that has implications in analytical chemistry and immunological research (Parry, Brooks, Matsunaga, & Amzel, 1997).

Atmospheric Chemistry : Nitrophenols, including 3-Iodo-2-nitrophenol, are reviewed for their atmospheric occurrence and the impact of direct emissions from combustion processes and secondary formation in the atmosphere. This research is crucial in understanding atmospheric pollution and its sources (Harrison, Barra, Borghesi, Vione, Arsene, & Olariu, 2005).

Chemical Synthesis and Ligand Development : 3-Iodo-2-nitrophenol and its derivatives are utilized in the synthesis of complex compounds and ligands, which have applications in various fields of chemistry (Panunzi, Tuzi, & Tingoli, 2010).

Toxicity and Biodegradation in Anaerobic Systems : The toxicity and degradability of nitrophenols, including 3-Iodo-2-nitrophenol, in anaerobic systems are crucial for understanding their environmental impact, especially in relation to wastewater treatment and environmental bioremediation (Uberoi & Bhattacharya, 1997).

Catalytic Applications : Studies also focus on the catalytic applications of nitrophenol derivatives in various reactions, highlighting their potential in chemical synthesis and industrial processes (Schmidtchen, 1986).

Electropolymerization Studies : Research into the electropolymerization of nitrophenol isomers, including derivatives of 3-Iodo-2-nitrophenol, has applications in developing new polymeric materials and understanding their electrochemical properties (Barham, 2018).

Nanostructured Materials for Catalysis : The development and application of nanostructured materials for the catalytic reduction of nitrophenols, including 3-Iodo-2-nitrophenol derivatives, are explored for their potential in environmental remediation and chemical synthesis (Din, Khalid, Hussain, Hussain, Mujahid, Najeeb, & Izhar, 2020).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H301-H311-H331 , indicating toxicity if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

Nitrophenols, a class of compounds to which 3-iodo-2-nitrophenol belongs, are known to interact with various biological targets .

Mode of Action

Nitrophenols typically undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks one of the aromatic-ring carbons, forming a Meisenheimer complex . This could potentially lead to changes in the target molecule.

Biochemical Pathways

Nitrophenols, in general, can participate in various biochemical reactions due to their ability to act as nucleophiles .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight (26501 g/mol) , may influence its bioavailability.

Result of Action

Nitrophenols are known to be more acidic than phenol itself, which could potentially influence their biological activity .

Action Environment

The action of 3-Iodo-2-nitrophenol can be influenced by various environmental factors. For instance, its stability may be affected by storage conditions . Furthermore, the compound’s reactivity could potentially be influenced by factors such as pH and temperature.

特性

IUPAC Name |

3-iodo-2-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEGEGXFFSZLBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-nitrophenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

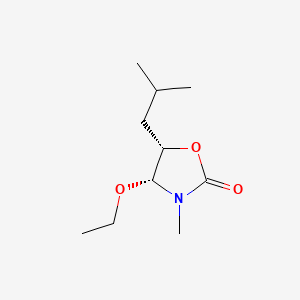

![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)